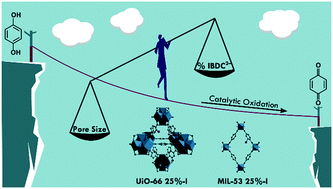Make room for iodine: systematic pore tuning of multivariate metal–organic frameworks for the catalytic oxidation of hydroquinones using hypervalent iodine†
Catalysis Science & Technology Pub Date: 2018-07-30 DOI: 10.1039/C8CY00794B
Abstract
Iodine sites have been incorporated in both MIL-53 (Al) and UiO-66 (Zr) MOFs. A multivariate approach was used to increase the accessible area within the pores to allow for the catalytic oxidation of a model substrate, hydroquinone, to the corresponding quinone. In the process, three new phases of MIL-53 were discovered, one of which proved instrumental in allowing catalysis to occur. Both UiO-66 and MIL-53 with 25% incorporated iodine containing linkers allowed for a near-ideal balance between high density of catalytic sites and sufficient space for mass transport to enable catalysis to occur. Good conversions and selectivities were observed in nitromethane, ethyl acetate, acetone and ethanol with UiO-66 which proved to be the more active of the two catalysts. Oxone and 3-chloroperbenzoic acid acted as competent co-oxidants. X-ray photoelectron spectroscopy revealed that the reaction proceeded through an I(III) oxidation state. The MIL-53 framework was readily recycled while the UiO-66 MOF suffered from catalyst deactivation due to particle agglomeration. UiO-66 with 25% iodine containing linker proved to be a competent catalyst for a variety of substituted hydroquinones.


Recommended Literature
- [1] Effect of the nature of protecting group at O-4 on stereoselectivity of glycosylation by 4-O-substituted 2,3-di-O-benzylfucosyl bromides
- [2] First principles investigation on Na-ion storage in two-dimensional boron-rich B2N, B3N, and B5N†
- [3] Hierarchical forest-like photoelectrodes with ZnO nanoleaves on a metal dendrite array†
- [4] Molecular design of new organic sensitizers based on thieno[1,4]benzothiazine for dye-sensitized solar cells†
- [5] Synthesis, crystal structures, and luminescence properties of seven tripodal imidazole-based Zn/Cd(ii) coordination polymers induced by tricarboxylates†
- [6] “Aplosspan:” a bilayer-length, ion-selective ionophore that functions in phospholipid bilayers†
- [7] Front cover
- [8] Theoretical equilibrium shape of hydroxyapatite, revised†
- [9] Crystallographic dependence of internal bias in domain engineered Mn-doped relaxor-PbTiO3 single crystals
- [10] The detection of cocoanut oil in butter

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 118290-05-4
-
CAS no.: 13194-60-0
-
CAS no.: 151055-86-6
-
CAS no.: 16929-05-8
-
CAS no.: 17117-21-4









